N-(4,6-Diethylpyridin-2-yl)acetamide
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Overview
Description
N-(4,6-Diethylpyridin-2-yl)acetamide is a chemical compound with the molecular formula C11H16N2O It is known for its unique structure, which includes a pyridine ring substituted with ethyl groups at the 4 and 6 positions and an acetamide group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Diethylpyridin-2-yl)acetamide typically involves the reaction of 4,6-diethyl-2-aminopyridine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4,6-diethyl-2-aminopyridine} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The reaction mixture is then purified through techniques such as crystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-Diethylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The ethyl groups on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of N-(4,6-Diethylpyridin-2-yl)ethylamine.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,6-Diethylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4,6-Dimethylpyridin-2-yl)acetamide: Similar structure but with methyl groups instead of ethyl groups.
N-(4,6-Diethylpyridin-2-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
N-(4,6-Diethylpyridin-2-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the acetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
185417-61-2 |
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Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-(4,6-diethylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C11H16N2O/c1-4-9-6-10(5-2)13-11(7-9)12-8(3)14/h6-7H,4-5H2,1-3H3,(H,12,13,14) |
InChI Key |
NVEQXBJGDSIMSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=C1)NC(=O)C)CC |
Origin of Product |
United States |
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